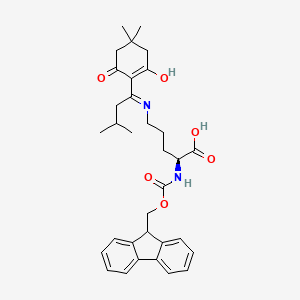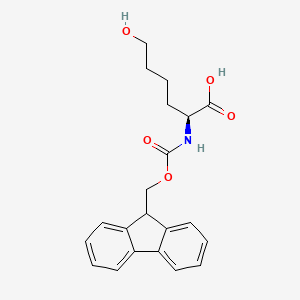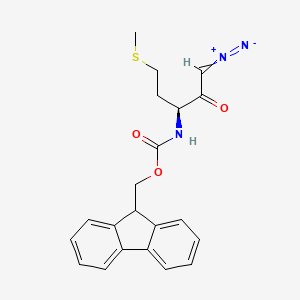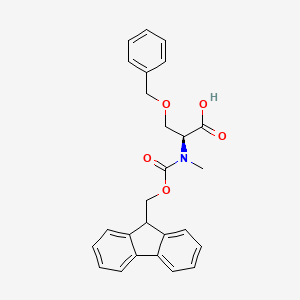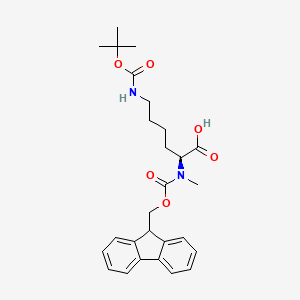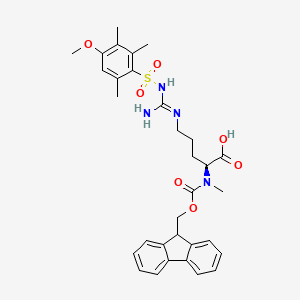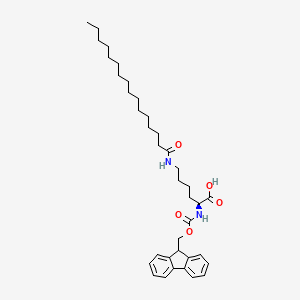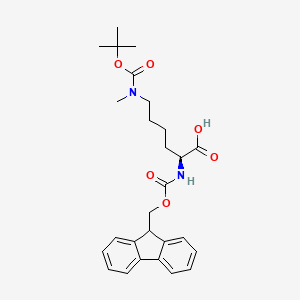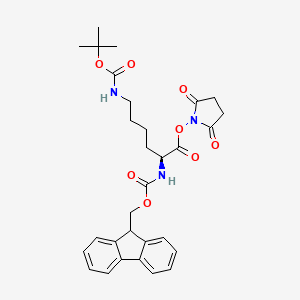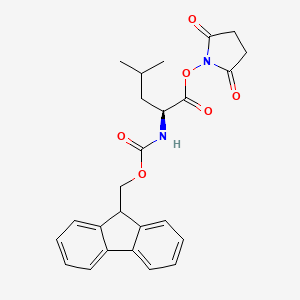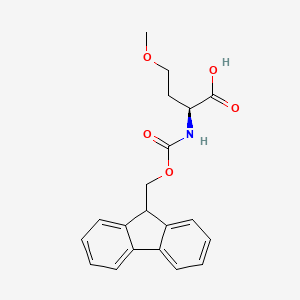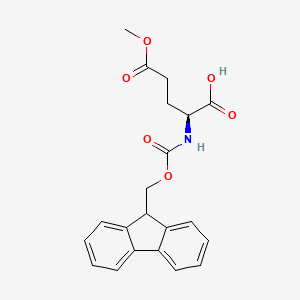
Fmoc-D-methionine sulfone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-methionine sulfone: is a derivative of the amino acid methionine, where the sulfur atom in the methionine side chain is oxidized to a sulfone group. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus, which is commonly used in solid-phase peptide synthesis to prevent unwanted reactions at the amino group during peptide chain assembly .
作用机制
Target of Action
Fmoc-D-Methionine Sulfone, also known as Fmoc-D-Met(O2)-OH, is primarily used in the field of proteomics research . Its primary targets are amino acids in peptide chains . The compound is used as a protecting group for these amino acids during peptide synthesis .
Mode of Action
The Fmoc group in this compound acts as a protecting group for the amine group of an amino acid during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the chemical formation of peptide bonds without unwanted side reactions .
Biochemical Pathways
The primary biochemical pathway involved with this compound is peptide synthesis . During this process, the Fmoc group protects the amine group of the amino acid, allowing peptide bonds to form without interference. Once the peptide chain is formed, the Fmoc group is removed, typically using a base like piperidine .
Pharmacokinetics
It’s important to note that the compound issolid at room temperature and is typically stored at 4°C .
Result of Action
The use of this compound in peptide synthesis results in the formation of desired peptide chains with high efficiency . The Fmoc group’s ability to protect the amine group of amino acids and then be readily removed allows for the successful synthesis of complex peptides .
Action Environment
The action of this compound is influenced by the chemical environment in which it is used. For instance, the introduction of the Fmoc group is typically carried out in the presence of a base . The removal of the Fmoc group, on the other hand, requires a basic environment . Therefore, the pH and the presence of certain chemicals can significantly impact the efficacy of this compound in peptide synthesis .
生化分析
Biochemical Properties
Fmoc-D-methionine sulfone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Methionine (Met) residues in proteins can be readily oxidized by reactive oxygen species to Met sulfoxide (MetO) . This compound is used in the study of these oxidation and reduction processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The oxidation of methionine residues can lead to changes in protein structure and function, which can have profound effects on cellular processes .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is involved in the protection of amine groups during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and it is rapidly removed by base .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is a stable compound with a melting point of 142-160°C
Metabolic Pathways
This compound is involved in various metabolic pathways. Methionine (Met) is a sulfur-containing amino acid that can be oxidized to Met sulfoxide (MetO), and this compound plays a role in this process .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-methionine sulfone typically involves the following steps:
Protection of the amino group: The amino group of D-methionine is protected using the fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane.
Oxidation of the sulfur atom: The sulfur atom in the methionine side chain is oxidized to a sulfone group using an oxidizing agent such as hydrogen peroxide or sodium periodate under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
化学反应分析
Types of Reactions:
Oxidation: The sulfur atom in the methionine side chain can undergo further oxidation to form sulfoxides and sulfones.
Reduction: The sulfone group can be reduced back to a sulfide under specific conditions.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Piperidine in dimethylformamide (DMF).
Major Products:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Methionine.
Substitution: Free amino group.
科学研究应用
Chemistry: Fmoc-D-methionine sulfone is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS). It allows for the incorporation of methionine sulfone residues into peptides, which can be useful for studying protein structure and function .
Biology and Medicine: In biological research, this compound is used to study the effects of methionine oxidation on protein function. Methionine sulfone residues can mimic the effects of oxidative stress on proteins, providing insights into diseases related to oxidative damage .
Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs. Its incorporation into peptides can enhance the stability and bioavailability of therapeutic peptides .
相似化合物的比较
Fmoc-D-methionine: Similar to Fmoc-D-methionine sulfone but without the sulfone group.
Fmoc-L-methionine: The L-isomer of Fmoc-D-methionine.
Fmoc-L-methionine sulfone: The L-isomer of this compound.
Uniqueness: this compound is unique due to the presence of both the Fmoc protecting group and the sulfone group. This combination allows for specific applications in peptide synthesis and the study of oxidative modifications in proteins .
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfonylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6S/c1-28(25,26)11-10-18(19(22)23)21-20(24)27-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLKPACOHZKRFM-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
